molecular formula C19H12Br2N4O2S B287685 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Cat. No. B287685
M. Wt: 520.2 g/mol
InChI Key: LUAZTUAGRCOPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to a decrease in tumor growth and a potential decrease in the progression of other diseases.
Biochemical and Physiological Effects:
4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been found to have antioxidant properties, which may have potential benefits for overall health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments is its well-established synthesis method, which makes it easy to obtain in large quantities. It also has a wide range of potential applications, making it a versatile tool for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone. One direction is to further investigate its potential use in cancer treatment, particularly in combination with other drugs. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other cellular processes.

Synthesis Methods

The synthesis of 4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloronicotinic acid with sodium methoxide, the reaction of the resulting compound with 2-bromo-6-(1-naphthyloxy)pyrimidine, and the final reaction of the resulting compound with methylthiolate. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been used in a variety of scientific research applications. One of the most notable applications is in the field of cancer research, where this compound has been found to have anti-tumor properties. It has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Molecular Formula

C19H12Br2N4O2S

Molecular Weight

520.2 g/mol

IUPAC Name

4,5-dibromo-2-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyridazin-3-one

InChI

InChI=1S/C19H12Br2N4O2S/c1-28-19-23-15(25-18(26)17(21)13(20)10-22-25)9-16(24-19)27-14-8-4-6-11-5-2-3-7-12(11)14/h2-10H,1H3

InChI Key

LUAZTUAGRCOPFB-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C(=C(C=N4)Br)Br

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C(=C(C=N4)Br)Br

Origin of Product

United States

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